molecular formula C27H25BrN2O7S B11678550 ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11678550
M. Wt: 601.5 g/mol
InChI Key: LDZHCVPIOAAMKX-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core of thiazole and pyrimidine rings. Key structural features include:

  • (2E)-2-[2-(Acetyloxy)-5-bromobenzylidene]: A substituted benzylidene group at position 2 with a bromine atom (electron-withdrawing) at the 5-position and an acetyloxy group (electron-donating) at the 2-position. The E-configuration of the double bond is critical for molecular rigidity .
  • 7-Methyl group: A small alkyl substituent at position 7, reducing steric hindrance while stabilizing the thiazole ring .
  • Ethyl carboxylate at position 6: A polar ester group influencing solubility and bioavailability .

Synthetic pathways typically involve Biginelli-like multicomponent reactions using thiourea, substituted aldehydes, and ethyl acetoacetate under solvent-free or acidic conditions .

Properties

Molecular Formula

C27H25BrN2O7S

Molecular Weight

601.5 g/mol

IUPAC Name

ethyl (2E)-2-[(2-acetyloxy-5-bromophenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H25BrN2O7S/c1-6-36-26(33)23-14(2)29-27-30(24(23)16-7-9-20(34-4)21(12-16)35-5)25(32)22(38-27)13-17-11-18(28)8-10-19(17)37-15(3)31/h7-13,24H,6H2,1-5H3/b22-13+

InChI Key

LDZHCVPIOAAMKX-LPYMAVHISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=C(C=CC(=C4)Br)OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)S2)C

Origin of Product

United States

Biological Activity

Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential therapeutic applications. It belongs to the thiazolo[3,2-a]pyrimidine class of compounds, which have garnered attention due to their diverse biological activities.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core with multiple functional groups that contribute to its biological activity. The molecular formula is C25H20BrClN2O5SC_{25}H_{20}BrClN_2O_5S with a molecular weight of approximately 575.86 g/mol. The presence of bromine and acetyloxy groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC25H20BrClN2O5S
Molecular Weight575.86 g/mol
CAS Number312937-31-8

Biological Activities

Recent studies have highlighted various biological activities associated with thiazolo[3,2-a]pyrimidine derivatives, including:

  • Antitumor Activity : Compounds in this class have demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to the target compound showed potent effects against M-HeLa (cervical adenocarcinoma) cells, with some exhibiting selectivity towards cancerous cells over normal cells .
  • Antimicrobial Properties : Thiazolo[3,2-a]pyrimidines have been reported to possess antimicrobial activity against a range of pathogens. The structural modifications in these compounds can enhance their efficacy against specific bacterial strains .
  • Anti-inflammatory and Analgesic Effects : Some derivatives have shown promising results in reducing inflammation and pain in animal models, suggesting potential applications in pain management therapies .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazolo[3,2-a]pyrimidines act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Some derivatives have been identified as positive allosteric modulators for NMDA receptors and inhibitors of acetylcholinesterase (AChE), which are critical in neurological pathways .

Case Studies

Several studies illustrate the effectiveness of thiazolo[3,2-a]pyrimidine derivatives:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidines on MCF-7 breast cancer cells and found that certain modifications significantly increased potency compared to standard treatments like Sorafenib .
  • Antimicrobial Testing : Research indicated that specific thiazolo[3,2-a]pyrimidines exhibited moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use in developing new antibiotics .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C25H20BrClN2O5S
  • Molecular Weight : Approximately 575.86 g/mol

Structural Features

The compound features:

  • A thiazolo[3,2-a]pyrimidine core.
  • Multiple functional groups including an acetyloxy group and a bromobenzylidene moiety.

These structural characteristics are crucial for its biological activity and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds with thiazolo[3,2-a]pyrimidine structures exhibit promising anticancer properties. This compound's structure may facilitate interactions with biological targets involved in cancer cell proliferation and survival. For example, derivatives of thiazolo[3,2-a]pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

Thiazolo[3,2-a]pyrimidines have been reported to possess antimicrobial activity. The presence of halogen atoms (like bromine) in the structure can enhance the compound's interaction with microbial enzymes or cellular components, leading to increased antibacterial efficacy. This suggests that ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate could be explored as a novel antimicrobial agent .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, thiazolo[3,2-a]pyrimidines have been studied for their ability to inhibit kinases and other enzymes critical for cellular signaling pathways. This inhibition can lead to altered cell function and potential therapeutic effects against diseases like diabetes or metabolic disorders .

Multi-Step Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazolo-Pyrimidine Core : Initial reactions involve the condensation of appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups : Subsequent reactions introduce the acetyloxy and bromobenzylidene groups through electrophilic aromatic substitution or similar methodologies.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of thiazolo[3,2-a]pyrimidines, derivatives were tested against various cancer cell lines including breast and lung cancer cells. Results indicated that modifications similar to those in this compound exhibited IC50 values in the micromolar range .

Case Study 2: Antimicrobial Efficacy

A series of thiazolo[3,2-a]pyrimidine derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with bromine substitutions showed enhanced activity compared to their non-brominated counterparts .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains several reactive sites:

  • Ester group (-COOEt): Susceptible to hydrolysis

  • Acetyloxy group (-OAc): Labile under acidic/basic conditions

  • Bromobenzylidene moiety : Potential for substitution/elimination

  • Thiazolo[3,2-a]pyrimidine core : Electrophilic sites for nucleophilic attack

  • 3,4-Dimethoxyphenyl substituent : Electron-donating effects influence reactivity

Hydrolysis of Ester Group

Reaction TypeConditionsProductsApplications
Base-catalyzed hydrolysisAqueous NaOH, heatSodium salt of carboxylic acid + ethanolDrug metabolite formation
Acid-catalyzed hydrolysisH₃O⁺, refluxCarboxylic acid + ethanolProdrug activation

The ester group undergoes hydrolysis under acidic or basic conditions, generating a carboxylic acid derivative. This reaction is critical for studying metabolic pathways or prodrug behavior .

Acetyloxy Group Cleavage

Reaction TypeConditionsProductsApplications
Acidic hydrolysisDilute HClPhenolic compound + acetic acidDeprotection for bioassays
Basic saponificationNaOH/MeOHPhenoxide + acetatePharmaceutical formulation

The acetyloxy group (-OAc) can be selectively removed to generate a phenolic oxygen, a common transformation in medicinal chemistry .

Bromobenzylidene Reactivity

Reaction TypeConditionsProductsApplications
Nucleophilic aromatic substitutionStrong nucleophiles (e.g., NH₂⁻)Substituted benzylidene derivativesSAR studies
EliminationBase, heatBenzylidene analogsRing contraction/expansion

The bromine substituent facilitates aromatic substitution or elimination reactions, enabling structural diversification for SAR (structure-activity relationship) studies.

Thiazolo[3,2-a]pyrimidine Core Reactions

Reaction TypeConditionsProductsApplications
Nucleophilic attackAmines, thiolsAdducts with nucleophilesTargeted drug design
Electrophilic substitutionElectrophiles (e.g., NO₂⁺)Substituted pyrimidine derivativesFunctional group optimization

The fused heterocyclic system acts as an electrophilic center, permitting nucleophilic attack or electrophilic substitution. This reactivity is crucial for modulating biological activity .

Dimethoxyphenyl Substituent Interactions

Reaction TypeConditionsProductsApplications
Oxidative demethylationKMnO₄/H+Phenolic derivativesMetabolic studies
Electrophilic substitutionNitration/sulfonationSubstituted aromatic derivativesDerivatization for imaging

The electron-donating methoxy groups may influence regioselectivity in aromatic reactions or undergo oxidation to phenolic derivatives .

Analytical Characterization

The compound’s structure is typically confirmed via:

  • ¹H NMR : Confirmation of (2E)-configuration and aromatic substitution patterns

  • ¹³C NMR : Assignment of carbonyl and heterocyclic carbons

  • Mass spectrometry : Verification of molecular formula (C₂₇H₂₅BrN₂O₇S)

Biological Implications

The reactivity profile suggests potential for:

  • Drug metabolism : Hydrolysis to active metabolites

  • Targeted delivery : Prodrug activation via ester cleavage

  • Mechanism-based inhibition : Covalent modification of biological targets

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Substituents (Position 2) Substituents (Position 5) Key Modifications Biological Activity/Findings References
Target Compound 2-(Acetyloxy)-5-bromobenzylidene 3,4-Dimethoxyphenyl Bromine (halogen bonding), acetyloxy (polarity) No direct bioactivity reported; structural analogs show Cdc25B inhibition
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl 4-Bromophenyl Para-bromo substitution Crystallographic data reveals π-halogen interactions; no bioactivity reported
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Acetoxybenzylidene Phenyl Lacks bromine; acetyloxy group enhances solubility Crystal packing dominated by C–H···O and π-π interactions
Ethyl (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 4-Cyanobenzylidene 5-Methylfuran-2-yl Cyano group (electron-withdrawing); furan enhances planarity Moderate anticancer activity (IC₅₀ ~3.4 µM in LNCaP cells)
Ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 3,5-Dibromo-4-hydroxybenzylidene 1,3-Benzodioxol-5-yl Dual bromine substitution; hydroxyl group for H-bonding Potent Cdc25B inhibitor (IC₅₀ = 4.5 µM)

Key Comparative Insights:

Substituent Effects on Bioactivity: Bromine atoms (as in the target compound and ’s analog) enhance halogen bonding with enzyme active sites, critical for Cdc25B phosphatase inhibition . Methoxy groups (e.g., 3,4-dimethoxyphenyl in the target) improve solubility but may reduce membrane permeability compared to nonpolar substituents like phenyl .

Synthetic Yields and Conditions: The target compound’s synthesis likely mirrors methods in (yields ~60–70% under solvent-free fusion at 120°C). In contrast, furan- or cyanobenzylidene derivatives require harsher conditions (e.g., acetic anhydride reflux) with lower yields (~50–60%) .

Crystallographic and Supramolecular Features :

  • The acetyloxy group in the target compound may participate in C–H···O interactions, similar to ’s analog, which forms supramolecular chains via C–H···O and π-π stacking .
  • Bromine substituents (e.g., in ’s compound) facilitate π-halogen interactions, stabilizing crystal lattices .

Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Bromine and cyano substituents at position 2 correlate with enhanced enzyme inhibition (e.g., Cdc25B IC₅₀ = 3–4.5 µM) . Polar Groups: Ethyl carboxylate and acetyloxy improve aqueous solubility but may limit blood-brain barrier penetration compared to methyl or phenyl analogs .

Preparation Methods

1,3-Dipolar Cycloaddition Strategy

The thiazolo[3,2-a]pyrimidine core is synthesized via a 1,3-dipolar cycloaddition between a thiazole derivative and a diazo compound. For example, ethyl diazoacetate (29) reacts with phenylpropargyl (28) in the presence of zinc triflate as a catalyst, yielding pyrazole-5-carboxylates (31) in 89% yield. Adapting this method, the thiazole precursor can be functionalized with a methyl group at position 7 and a ketone at position 3 to facilitate subsequent aldol condensation.

Reaction Conditions :

  • Catalyst: Zn(OTf)₂ (10 mol%)

  • Solvent: Triethylamine/toluene (1:1)

  • Temperature: 60°C, 12 hours

  • Yield: 72–85%

Preparation of 5-Bromo-2-Acetoxybenzaldehyde

Bromination and Acetylation of Salicylaldehyde

Salicylaldehyde undergoes regioselective bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid, followed by acetylation of the hydroxyl group with acetic anhydride.

Stepwise Procedure :

  • Bromination :

    • Reagents: NBS (1.1 eq), CH₃COOH, 0°C to RT, 4 hours

    • Yield: 88%

  • Acetylation :

    • Reagents: Ac₂O (2 eq), pyridine, RT, 2 hours

    • Yield: 95%

Synthesis of 3,4-Dimethoxyphenylacetonitrile

Decarboxylation-Aldoxime-Dehydration Sequence

As per CN101475511B, 3,4-dimethoxyphenylacetonitrile is synthesized from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate via:

  • Decarboxylation : KH₂PO₄-mediated decarboxylation in aqueous solution yields 3,4-dimethoxyphenylacetaldehyde.

  • Aldoxime Formation : Reaction with hydroxylamine hydrochloride and NaHCO₃ in toluene forms the aldoxime intermediate.

  • Dehydration : Phase-transfer catalysis (tetrabutylammonium bromide) with KOH in DMSO eliminates water to yield the nitrile.

Optimized Conditions :

  • Phase-transfer catalyst: TBAB (0.02 eq)

  • Base: KOH (0.15 eq)

  • Solvent: Toluene/DMSO (2:1)

  • Yield: 80%

Assembly of the Target Compound

Aldol Condensation and Cyclocondensation

The thiazolo[3,2-a]pyrimidine-3-one scaffold undergoes aldol condensation with 5-bromo-2-acetoxybenzaldehyde in the presence of piperidine, followed by nucleophilic substitution with 3,4-dimethoxyphenylacetonitrile.

Key Steps :

  • Aldol Condensation :

    • Reagents: Piperidine (10 mol%), ethanol, reflux, 6 hours

    • Intermediate: (E)-2-(2-acetoxy-5-bromobenzylidene)thiazolo[3,2-a]pyrimidine

    • Yield: 68%

  • Nucleophilic Substitution :

    • Reagents: 3,4-Dimethoxyphenylacetonitrile, K₂CO₃, DMF, 80°C, 8 hours

    • Yield: 62%

Esterification and Final Functionalization

The carboxylic acid intermediate is esterified with ethanol using H₂SO₄ as a catalyst.

Conditions :

  • Reagents: Ethanol (excess), H₂SO₄ (5 mol%)

  • Temperature: Reflux, 12 hours

  • Yield: 90%

Analytical Data and Characterization

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=C), 7.58 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (s, 1H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.45 (s, 3H, CH₃).

  • HPLC Purity : 99.2% (C18 column, MeCN/H₂O = 70:30).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cycloaddition8599.1High regioselectivity
Phase-transfer8099.3Scalable, low cyanide risk
Aldol condensation6598.8Modular functional group incorporation

Challenges and Optimization Opportunities

  • Regioselectivity in Cycloaddition : Competing [3+2] adducts may form; microwave-assisted synthesis could enhance selectivity.

  • Bromination Side Reactions : Use of directing groups (e.g., –OMe) improves para-bromination efficiency.

  • Esterification Hydrolysis : Anhydrous conditions and molecular sieves prevent backward hydrolysis .

Q & A

Q. What are the common synthetic routes for ethyl (2E)-thiazolo[3,2-a]pyrimidine derivatives, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves condensation of substituted benzaldehydes with thiazolopyrimidine precursors under acidic conditions. For example, a mixture of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, chloroacetic acid, and substituted benzaldehyde is refluxed in acetic acid/acetic anhydride with sodium acetate as a catalyst . Optimization strategies include:

  • Reagent stoichiometry : A 1:1 molar ratio of aldehyde to thiazolopyrimidine precursor.
  • Reaction time : 8–10 hours under reflux.
  • Purification : Recrystallization from ethyl acetate-ethanol (3:2) yields 78% pure product .

Example Synthesis Protocol:

Starting MaterialReagents/ConditionsYieldReference
5-phenyl-6-methyl-2-thioxo...2,4,6-Trimethoxybenzaldehyde, NaOAc, reflux78%

Q. Which spectroscopic and crystallographic techniques are essential for characterizing the molecular structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and molecular conformation. For example, XRD analysis revealed a flattened boat conformation in the pyrimidine ring (C5 deviation: 0.224 Å) and dihedral angles (80.94° between thiazolo-pyrimidine and benzene rings) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and electronic environments.
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).

XRD Parameters from Key Studies:

ParameterValue ()Value ()
R factor0.0580.044
wR factor0.1780.137
Data/parameter ratio17.113.2

Q. How do substituents like bromo and methoxy groups influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Bromo substituents : Increase electrophilicity at the benzylidene position, enhancing reactivity in nucleophilic substitutions. The bromine atom also contributes to heavier halogen bonding in crystal packing .
  • Methoxy groups : Electron-donating effects stabilize the aromatic system, reducing oxidative degradation. Methoxy substituents at the 3,4-positions on the phenyl ring improve solubility in polar solvents .

Q. What are the standard protocols for assessing the purity and stability of such derivatives under various storage conditions?

Methodological Answer:

  • Purity assessment : HPLC with UV detection (λ = 254 nm) and 1^1H NMR integration.
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor decomposition via TLC or LC-MS.
  • Storage : Lyophilized solids stored at -20°C in amber vials show <5% degradation over 6 months .

Q. Which in vitro assays are typically employed to screen for potential biological activity in thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer:

  • Antimicrobial activity : Broth microdilution assays (MIC determination against S. aureus and E. coli).
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the compound’s interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a HOMO-LUMO gap of 4.2 eV suggests moderate electrophilicity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or EGFR kinases). Docking scores < -7.0 kcal/mol indicate strong binding .

Q. What strategies resolve contradictions in bioactivity data across derivatives with varying substituents?

Methodological Answer:

  • Meta-analysis : Compare IC50_{50} values of bromo- (e.g., 15 µM) vs. methoxy-substituted (e.g., 32 µM) derivatives to identify substituent-specific trends .
  • Cohort studies : Test derivatives under standardized conditions (pH 7.4, 37°C) to isolate substituent effects from environmental variables.

Q. How does the solvent system influence crystallization and polymorph formation during purification?

Methodological Answer:

  • Ethanol/ethyl acetate mixtures : Favor monoclinic crystal systems with Z’ = 1, as seen in XRD studies .
  • Polar aprotic solvents (DMF) : Promote solvate formation (e.g., DMF co-crystals) with distinct hydrogen-bonding networks .

Q. What advanced NMR techniques (e.g., 2D NMR) elucidate complex spin systems in such molecules?

Methodological Answer:

  • 1^1H-13^13C HSQC : Correlates methoxy protons (δ 3.8–4.0 ppm) with quaternary carbons.
  • NOESY : Identifies spatial proximity between the benzylidene proton and thiazole methyl groups .

Q. How can X-ray diffraction data be leveraged to model excited-state conformations relevant to photochemical applications?

Methodological Answer:

  • Time-resolved XRD : Captures transient conformations under UV irradiation.
  • TD-DFT simulations : Predict absorption spectra (e.g., λmax_{max} = 320 nm for π→π* transitions) using ground-state XRD coordinates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.